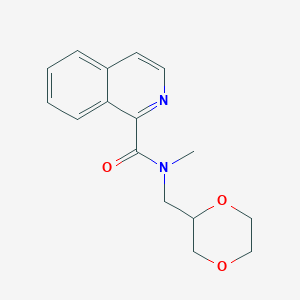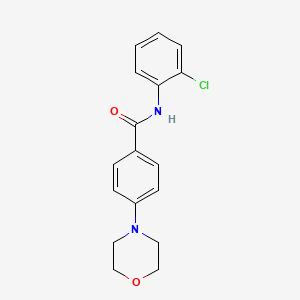![molecular formula C20H22ClN3O2 B4429093 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B4429093.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide
Vue d'ensemble
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase, glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation.
Mécanisme D'action
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide exerts its effects by inhibiting the activity of this compound, a serine/threonine protein kinase that regulates various cellular processes. This compound plays a crucial role in the regulation of glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting this compound, this compound can modulate these processes and exert its beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models of Alzheimer's disease, it has been shown to improve cognitive function and memory by reducing beta-amyloid accumulation and neuroinflammation. In cancer cell lines, it has been shown to inhibit cancer cell growth and induce apoptosis by modulating various signaling pathways. In animal models of type 2 diabetes, it has been shown to improve insulin sensitivity and glucose tolerance by modulating glucose metabolism and insulin signaling.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which allows for the specific modulation of this compound activity. It has also been extensively studied in various fields of scientific research, which provides a wealth of knowledge on its effects and mechanisms of action. However, there are also some limitations to using this compound in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. Additionally, the optimal dosage and treatment duration for this compound may vary depending on the specific experimental conditions.
Orientations Futures
There are several future directions for the study of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide. One area of research is the development of more potent and selective this compound inhibitors based on the structure of this compound. Another area of research is the investigation of the effects of this compound in various disease models, including neurodegenerative diseases, cancer, and diabetes. Additionally, the identification of novel targets and signaling pathways modulated by this compound can provide new insights into its mechanisms of action and potential therapeutic applications.
Applications De Recherche Scientifique
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide has been extensively studied in various fields of scientific research, including neuroscience, cancer biology, and diabetes research. In neuroscience, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer biology, it has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In diabetes research, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-16-3-1-15(2-4-16)18-23-17(26-24-18)11-22-19(25)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAKPHBXDIHQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,6-dimethyl-4-morpholinyl)-3-[(4-methylbenzyl)oxy]-2-propanol hydrochloride](/img/structure/B4429012.png)
![3,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4429026.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4429028.png)



![N-isopropyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4429053.png)

![4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4429068.png)
![8-butyl-1,7-dimethyl-3-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429095.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B4429100.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-(3-methylphenyl)urea](/img/structure/B4429108.png)
![8-[2-(dimethylamino)ethyl]-1,7-dimethyl-3-(3-phenyl-2-propen-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429109.png)